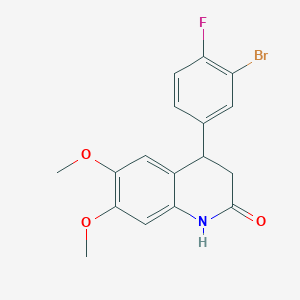
4-(3-bromo-4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(3-bromo-4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as BFDQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFDQ is a quinoline derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
BFDQ's mechanism of action is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cancer cell growth, viral replication, and inflammation. BFDQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the activity of the NS5 polymerase protein, which is essential for the replication of the hepatitis B virus and the dengue virus.
Biochemical and Physiological Effects:
BFDQ has been shown to have a variety of biochemical and physiological effects. In preclinical studies, BFDQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines and to inhibit the replication of the hepatitis B virus and the dengue virus. Additionally, BFDQ has been shown to have low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFDQ has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, BFDQ's limited solubility in aqueous solutions can make it difficult to administer in vivo. Additionally, further research is needed to fully understand BFDQ's mechanism of action and to determine its potential side effects.
Direcciones Futuras
There are several future directions for BFDQ research, including its use as a potential therapeutic agent for cancer, viral infections, and inflammatory diseases. Additionally, further research is needed to optimize BFDQ's pharmacokinetics and to develop more effective delivery methods. BFDQ's potential use in combination therapy with other drugs is also an area of interest for future research.
Conclusion:
In conclusion, BFDQ is a chemical compound with significant potential for therapeutic applications. Its ease of synthesis, low toxicity, and high potency make it an attractive candidate for further research. While further studies are needed to fully understand its mechanism of action and potential side effects, BFDQ's promising results in preclinical studies suggest that it may have a role to play in the treatment of cancer, viral infections, and inflammatory diseases.
Aplicaciones Científicas De Investigación
BFDQ has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, antiviral agent, and anti-inflammatory agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. BFDQ has also been shown to inhibit the replication of the hepatitis B virus and the dengue virus. Additionally, BFDQ has demonstrated anti-inflammatory properties by reducing the production of inflammatory cytokines.
Propiedades
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3/c1-22-15-6-11-10(9-3-4-13(19)12(18)5-9)7-17(21)20-14(11)8-16(15)23-2/h3-6,8,10H,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPDRTJIIUJJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=C(C=C3)F)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromo-4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(benzyloxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4194364.png)
![N-[2-(4-morpholinyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4194377.png)
![N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea](/img/structure/B4194393.png)
![N-allyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4194394.png)
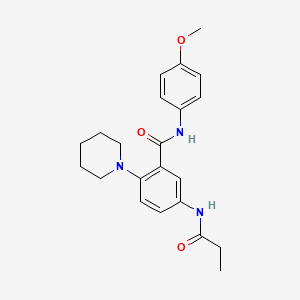
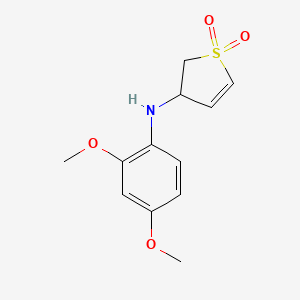
![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4194406.png)
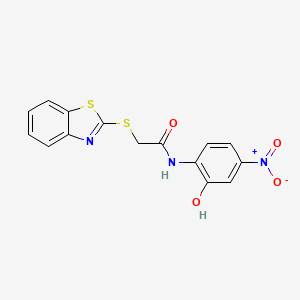
![1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4194415.png)
![ethyl 4-[4-(dimethylamino)-3-nitrophenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4194431.png)
![2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4194433.png)
![4-ethyl-N-(1-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)benzamide](/img/structure/B4194447.png)
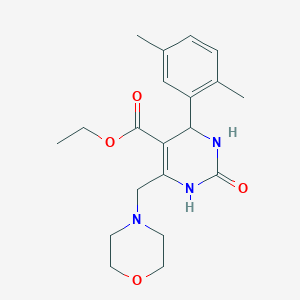
![N-isopropyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4194468.png)